molecular formula C11H10 B1311398 (2-Ethynylcyclopropyl)benzene CAS No. 91348-21-9

(2-Ethynylcyclopropyl)benzene

Cat. No. B1311398
CAS RN: 91348-21-9
M. Wt: 142.2 g/mol
InChI Key: NTSXPVAFKWNQIA-UHFFFAOYSA-N
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Description

“(2-Ethynylcyclopropyl)benzene” is a chemical compound with the molecular formula C11H10 . It has an average mass of 142.197 Da and a monoisotopic mass of 142.078247 Da .


Molecular Structure Analysis

The molecular structure of “(2-Ethynylcyclopropyl)benzene” consists of a benzene ring with a 2-ethynylcyclopropyl group attached . More detailed structural analysis would require specific experimental or computational studies.

properties

IUPAC Name

(2-ethynylcyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-9-8-11(9)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSXPVAFKWNQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449098
Record name (2-ethynylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethynylcyclopropyl)benzene

CAS RN

91348-21-9
Record name (2-ethynylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Velegraki, M Stratakis - The Journal of Organic Chemistry, 2013 - ACS Publications
The gold-catalyzed hydration of 2-phenyl- or 2,2-diphenylcyclopropyl acetylene, sensitive probes to trace the formation of vinyl carbocations, provides exclusively the corresponding …
Number of citations: 31 pubs.acs.org
M Schmittel, AA Mahajan, G Bucher… - The Journal of Organic …, 2007 - ACS Publications
Enyne−allenes 4a−c bearing various cyclopropyl systems as radical clock reporter groups at the allene terminus have been synthesized and subjected to thermal C 2 −C 6 cyclization. …
Number of citations: 56 pubs.acs.org
B Dong - 2017 - digitalcommons.usf.edu
Formation of Carbon-Carbon and Carbon-Hetero Bonds through Gold Catalysis Page 1 University of South Florida Scholar Commons Graduate Theses and Dissertations Graduate …
Number of citations: 0 digitalcommons.usf.edu

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